EtDO-P4

描述

EtDO-P4 is a nanomolar inhibitor of glycosphingolipid (GSL) synthesis . It suppresses the activation of the EGFR-induced ERK pathway and various receptor tyrosine kinases (RTKs) . It can be used for various types of cancer, including Burkitt’s lymphoma .

Molecular Structure Analysis

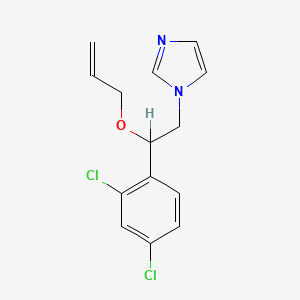

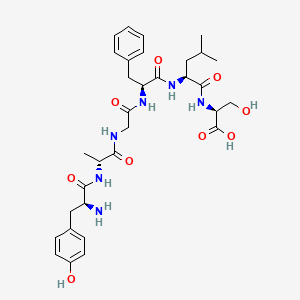

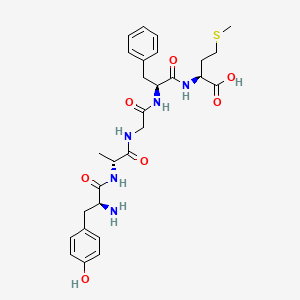

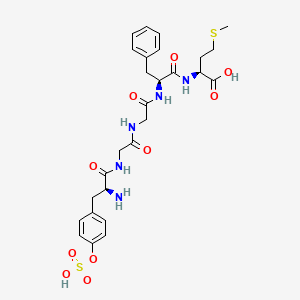

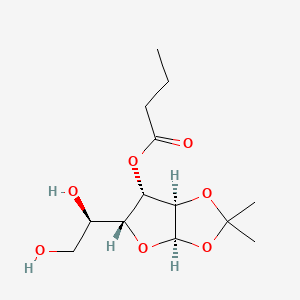

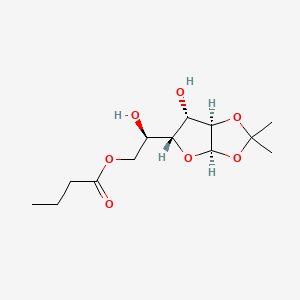

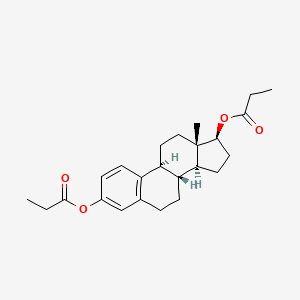

EtDO-P4 has a molecular weight of 516.76 and its formula is C31H52N2O4 . The SMILES representation of its structure isOC@H=C1)C@H=O)CN3CCCC3 . Chemical Reactions Analysis

EtDO-P4 is a potent and selective nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG) . Inhibition of UGCG by EtDO-P4 decreases drug resistance and enhances the cytotoxicity of chemotherapeutic drugs such as vincristine, daunorubicin, Lucena-1, and cisplatin .Physical And Chemical Properties Analysis

EtDO-P4 is a solid substance with a white to off-white color . It has a solubility of 2 mg/mL in DMSO . The storage temperature for the powder form is -20°C for 3 years and 4°C for 2 years .科学研究应用

调节淀粉样前体蛋白处理

EtDO-P4的一个重要应用是在调节淀粉样前体蛋白(APP)处理的研究中。研究表明,EtDO-P4,一种合成的鞘脂类似物,可以抑制淀粉样β肽(Abeta)的产生,这是阿尔茨海默病中的一个关键因素。研究显示,EtDO-P4可以抑制表达人类APP的中国仓鼠卵巢细胞中Abeta的分泌。此外,它还发现影响人类神经元内源Abeta的产生,使其成为阿尔茨海默病研究中的有效化合物(Li et al., 2010)。

制药粉末中的近红外分析

EtDO-P4已被应用于制药分析领域,特别是使用近红外(NIR)光谱。一项研究应用了一种称为经验目标分布优化(ETDO)的方法,以改善NIR偏最小二乘(PLS)模型在制药粉末分析中的性能。这种应用对于连续生产中的过程监控和控制至关重要(Pedersen et al., 2019)。

在法布里病小鼠中降低球三糖脂

在法布里病的研究中,EtDO-P4被用作底物剥夺疗法。研究发现,EtDO-P4可以降低α-半乳糖苷酶A敲除小鼠中球三糖脂的水平,这是法布里病模型。这表明法布里病可能对这种类型的治疗有反应,这是治疗这种疾病的重要进展(Abe et al., 2000)。

促进细胞信号激活

研究还探讨了EtDO-P4在细胞信号传导中的作用,特别是在癌症中。一项研究发现,通过抑制某些糖脂类物质的合成,EtDO-P4可以影响表皮生长因子受体(EGFR)的激活,进而影响ERK信号通路。这意味着EtDO-P4在癌症诊断和治疗中可能具有潜在应用,通过影响细胞增殖信号通路(Park et al., 2012)。

属性

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZZVJOQCCAOR-DLFZDVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432741 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EtDO-P4 | |

CAS RN |

245329-78-6 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。